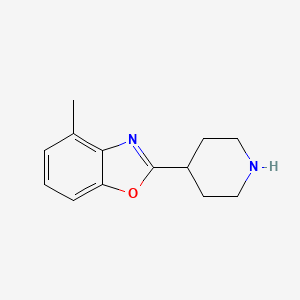

4-Methyl-2-piperidin-4-yl-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like oxidoreductase .

Mode of Action

It’s known that these types of compounds can bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles .

Biochemical Pathways

Similar compounds have been known to inhibit nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β .

Pharmacokinetics

The compound’s molecular weight of 21628 could potentially influence its bioavailability.

Result of Action

Similar compounds have been known to show good antimicrobial activities .

Action Environment

It’s known that the compound exists as a white powder at room temperature .

Métodos De Preparación

The synthesis of 4-Methyl-2-piperidin-4-yl-1,3-benzoxazole typically involves the reaction of 4-methyl-2-aminobenzoxazole with piperidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Análisis De Reacciones Químicas

4-Methyl-2-piperidin-4-yl-1,3-benzoxazole undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

4-Methyl-2-piperidin-4-yl-1,3-benzoxazole has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

4-Methyl-2-piperidin-4-yl-1,3-benzoxazole can be compared with other similar compounds such as:

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole: This compound has a similar structure but with a methyl group at a different position, leading to variations in its chemical properties and biological activity.

N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: This compound features additional functional groups, which may enhance its activity in certain applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Actividad Biológica

4-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a compound that belongs to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- CAS Number : 1071295-97-0

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Similar compounds have been shown to interact with various enzymes, particularly oxidoreductases, which play crucial roles in metabolic pathways .

- Electrophilic Nature : The compound's structure allows it to act as an electrophile, facilitating interactions with nucleophiles in biological systems .

- Biochemical Pathways : It has been reported to inhibit NLRP3 activation and related pathways, potentially leading to reduced inflammation and cell death mechanisms associated with pyroptosis .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that benzoxazole derivatives possess significant antimicrobial properties .

- Anticancer Activity : Research has highlighted the anticancer potential of benzoxazole derivatives against various cancer cell lines, including MDA-MB-231 and MCF-7 . Compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against a variety of pathogens | , |

| Anticancer | Inhibits growth in breast cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Lead Optimization Studies : A study focused on optimizing benzoxazolone carboxamides demonstrated significant reductions in toxic lipid levels in animal models of lysosomal storage diseases after administration of similar compounds . This indicates potential therapeutic applications for neurological disorders.

- Cytotoxicity Assays : In vitro assays using MTT showed that certain derivatives exhibited IC50 values as low as 0.057 µM against PARP-2 enzyme inhibition, suggesting strong anticancer properties .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats showed that compounds similar to this compound significantly inhibited inflammation compared to control groups .

Pharmacokinetics and Safety

Research on pharmacokinetics indicates that compounds within this class exhibit varied stability profiles. For instance, some derivatives have shown high plasma stability but poor liver microsomal stability, which could affect their therapeutic use . Safety assessments are essential for determining the viability of these compounds in clinical settings.

Propiedades

IUPAC Name |

4-methyl-2-piperidin-4-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)15-13(16-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDSKZDSIRLJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.